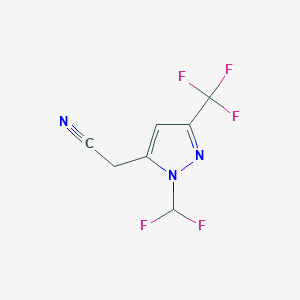

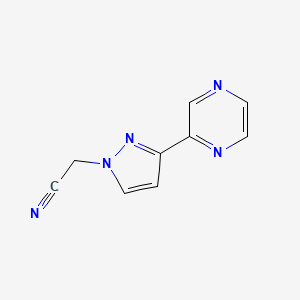

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Vue d'ensemble

Description

“2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile” is a synthetic organic compound . It is a motif important to the agrochemical industry .

Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily difluoromethylation processes . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Applications De Recherche Scientifique

Synthesis and Characterization

Research has demonstrated the effective synthesis of novel compounds involving 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile as a key intermediate or related structures. For instance, the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved, highlighting the compound's utility in creating complex molecules with potential biological activities (Prabakaran, Khan, & Jin, 2012).

Another study focused on the synthesis of 4,4-difluoro-1H-pyrazole derivatives, indicating the compound's role in the development of fluorinated heterocycles, which are of interest due to their unique chemical properties and potential pharmaceutical applications (Breen, Sandford, Patel, & Fray, 2014).

Structural Analysis and Properties

Studies have also delved into the structural characterization and analysis of compounds related to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile. For example, the X-ray crystal structure and optical properties of novel oxadiazole derivatives were investigated, providing insights into the structural features that influence their optical behaviors (Jiang, Liu, Lv, & Zhao, 2012).

The synthesis and characterization of a silver(I) complex supported by a partially fluorinated scorpionate ligand showcased the versatility of related pyrazole compounds in stabilizing rare silver(I) complexes, which could have implications in materials science and coordination chemistry (Dias & Kulkarni, 2016).

Applications in Chemical Synthesis

- The synthesis of a series of trifluoromethylazoles and the determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy have been conducted, highlighting the compound's role in creating trifluoromethylazoles with potential use in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).

Mécanisme D'action

Target of Action

The primary targets of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile are carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, particularly in the trifluoromethylation process .

Mode of Action

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile interacts with its targets through a radical process . This compound is capable of nucleophilic cyanodifluoromethylating of aldehydes, N-tosylimines, N-alkylimines, and enamines under basic or acidic conditions .

Biochemical Pathways

The compound affects the trifluoromethylation and difluoromethylation pathways . These pathways are crucial for the synthesis of various organofluorine compounds, which are the core moieties of various biologically and pharmacologically active ingredients .

Pharmacokinetics

The compound is a bench-stable colorless liquid that is easy to work with . The nitrile group in the obtained compounds can be easily transformed into an amino or amide group, depending on the substrate (alcohol or protected amino group) .

Result of Action

The molecular and cellular effects of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile’s action are primarily seen in the formation of organofluorine compounds . These compounds are widely used in pharmaceutical and agrochemical chemistry .

Action Environment

Environmental factors such as light and temperature can influence the action, efficacy, and stability of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile . For instance, visible light can promote a radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTQSEYZBCJRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

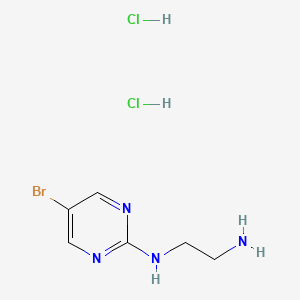

![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)

![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)